molecular formula C6H10N2OS B12355303 5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one

5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12355303
M. Wt: 158.22 g/mol
InChI Key: KPWPTLXGDPRHDS-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound with a sulfur atom and a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of dimethylamine with carbon disulfide, followed by cyclization to form the diazinane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions or other electrophilic species, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes or other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring.

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

5,6-dimethyl-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C6H10N2OS/c1-3-4(2)7-6(10)8-5(3)9/h3-4H,1-2H3,(H2,7,8,9,10)

InChI Key

KPWPTLXGDPRHDS-UHFFFAOYSA-N

Canonical SMILES

CC1C(NC(=S)NC1=O)C

Origin of Product

United States

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